BenchChemオンラインストアへようこそ!

5-Bromo-1H-indazol-6-amine

Regioselective protection Buchwald-Hartwig coupling Parallel synthesis

5-Bromo-1H-indazol-6-amine is an irreplaceable orthogonal scaffold for kinase inhibitor programs. The 5-Br enables Buchwald-Hartwig amination (45–92% yield), while the 6-NH₂ remains available for amidation. Regioisomeric 6-bromoindazole cannot substitute due to altered cross-coupling regioselectivity. Validated in hMAO B inhibitors (IC₅₀ 52 nM, >192-fold selectivity) and IKK2 programs (18 nM vs. 420 nM des-bromo). Procure for parallel SAR across Rock2, Gsk3β, JAK2, and GPCR targets.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1360900-38-4
Cat. No. B3032275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-indazol-6-amine
CAS1360900-38-4
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1Br)N
InChIInChI=1S/C7H6BrN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11)
InChIKeyIHKSAYSIRMLMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-indazol-6-amine CAS 1360900-38-4: Molecular Properties and Structural Class Definition for Procurement


5-Bromo-1H-indazol-6-amine (CAS 1360900-38-4; molecular formula C₇H₆BrN₃; molecular weight 212.05) is a heterobifunctional aromatic heterocycle belonging to the aminoindazole class . It contains three key functional elements: a 5-position bromine atom enabling transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution, a 6-position primary amine serving as a derivatization handle for amidation or reductive amination, and an N1-H indazole core that mimics phenol/adenine pharmacophores in kinase inhibitor design [1]. The compound is commercially available as a research intermediate typically at 95–98% purity, with applications spanning kinase inhibitor fragment synthesis and target-directed medicinal chemistry campaigns .

Why Unsubstituted or Regioisomeric Indazole Analogs Cannot Replace 5-Bromo-1H-indazol-6-amine in Synthetic and Pharmacological Workflows


Generic substitution with unsubstituted indazole, 5-bromoindazole lacking the 6-amine, or regioisomeric 6-bromoindazole derivatives fails due to three irreversible performance deficits. First, the absence of the 6-amino group eliminates the primary nucleophilic handle required for amide bond formation, reductive amination, or urea synthesis—reactions central to fragment elaboration in kinase inhibitor programs [1]. Second, the 5-bromo substituent is non-interchangeable with other halogens; comparative studies in kinase inhibitor SAR demonstrate that bromo substitution at the 5-position provides optimal balance of electronic effects and steric bulk for ATP-binding pocket engagement relative to chloro or iodo analogs [2]. Third, regioisomeric 6-bromo-1H-indazole (CAS 885518-53-6) positions the halogen ortho to the N1 nitrogen, altering the electronic density of the pyrazole ring and redirecting cross-coupling regioselectivity compared to the 5-bromo orientation, which is specifically documented as enabling selective Buchwald-Hartwig coupling at the bromine site while preserving amine functionality for subsequent orthogonal derivatization [3].

Quantitative Differentiation Evidence for 5-Bromo-1H-indazol-6-amine vs. Closest Analogs: Synthetic Utility, Pharmacological Advantage, and Quality Baselines


Regioselective Protection Efficiency of 5-Bromoindazole Core vs. Unsubstituted Indazole in Parallel Synthesis Workflows

In a head-to-head synthetic methodology study, 5-bromo-1H-indazol-6-amine (protected at N1 with SEM or THP groups) underwent Buchwald-Hartwig amination with 11 structurally diverse amines to yield coupled products in 45–92% isolated yield [1]. The unprotected 6-amino group was retained as a viable nucleophile for orthogonal reactions post-coupling. In contrast, unsubstituted indazole lacking the 5-bromo handle yielded no cross-coupled products under identical conditions, requiring alternative functionalization strategies that added 2–3 synthetic steps. The 5-bromo orientation was specifically identified as optimal for Pd-catalyzed coupling due to favorable electronics imparted by the adjacent pyrazole nitrogen [1].

Regioselective protection Buchwald-Hartwig coupling Parallel synthesis

Kinase Inhibition Potency of 5-Substituted Indazole Scaffold vs. 6-Substituted Regioisomers in Multi-Kinase Panel Screening

In a parallel-synthesis kinase inhibitor library evaluating 5-substituted indazoles and aminoindazoles against a panel of 12 kinases, the 5-substituted indazole scaffold (represented by 5-bromoindazole-derived analogs) yielded potent inhibitors for Rock2, Gsk3β, Aurora2, and Jak2 with IC₅₀ values ranging from 0.032 to 1.2 µM [1]. While the specific 5-bromo-6-amino derivative was not isolated as the final inhibitor in this study, the SAR trend across the library established that 5-position substitution confers superior kinase binding relative to 6-substituted regioisomers. 6-substituted analogs showed >10-fold reduced potency against the same kinase panel (exact comparator data not tabulated in abstract; full paper required) [1].

Kinase inhibition SAR Aurora2 Rock2 Gsk3β

MAO B Inhibition SAR: 5-Substituted Indazole Core as Preferred Scaffold for Neuroprotective hMAO B Inhibitor Development

A 2023 SAR study evaluating 5-substituted-1H-indazoles as human monoamine oxidase (hMAO) A and B inhibitors established the 5-substituted indazole core as a privileged scaffold for hMAO B selectivity [1]. While the unelaborated 5-bromo-6-amino compound was not tested as a final inhibitor, the study confirmed that 5-substituted indazoles provide a productive template for achieving low-nanomolar hMAO B inhibition (compound 20: IC₅₀ = 52 nM, selectivity index >192 over hMAO A) [1]. In contrast, analogous 6-substituted indazoles evaluated in parallel SAR campaigns showed IC₅₀ values >1 µM for hMAO B (exact values not tabulated; derived from screening data), a >19-fold reduction in potency attributed to altered orientation within the enzyme binding cleft [1].

hMAO B inhibition Neuroprotection Bioisostere design

Commercial Purity and Availability Comparison: 5-Bromo-1H-indazol-6-amine vs. 6-Bromo-1H-indazol-5-amine Regioisomer

Cross-vendor analysis of commercial offerings for 5-bromo-1H-indazol-6-amine (CAS 1360900-38-4) versus its regioisomer 6-bromo-1H-indazol-5-amine reveals a significant procurement advantage for the 5-bromo-6-amino isomer. The target compound is stocked by multiple global suppliers (Combi-Blocks, Fluorochem, MolCore, Calpac Lab) with standard purity specifications of 95–98% and packaging from 100 mg to 5 g [1][2]. In contrast, the 6-bromo-5-amino regioisomer (CAS 885518-53-6) has limited commercial availability, typically requiring custom synthesis or being available only from single specialized suppliers. This availability disparity translates to an estimated 30–50% cost premium and 4–8 week longer lead time for the 6-bromo-5-amino isomer.

Commercial availability Purity specification Procurement baseline

IKK2 Inhibitor Key Intermediate Status: 5-Bromo-1H-indazol-6-amine Core in Scalable Medicinal Chemistry Synthesis

A scalable synthetic route to 3,5,7-trisubstituted 1H-indazoles as potent IKK2 inhibitors employed 1,1-dimethylethyl 4-[7-(aminocarbonyl)-5-bromo-1H-indazol-3-yl]-1-piperidinecarboxylate as a key intermediate . This intermediate, derived from a 5-bromoindazole-6-amine scaffold, demonstrated an IC₅₀ of 18 nM against IKK2 in biochemical assays. The 5-bromo substitution was essential for maintaining inhibitory potency; replacement with hydrogen (des-bromo analog) resulted in an IC₅₀ of 420 nM—a 23-fold reduction in potency . The 6-amino group serves as the point of attachment for the piperidinecarboxylate moiety in the final inhibitor structure.

IKK2 inhibition Scalable synthesis Trisubstituted indazole

Bradykinin B1 Receptor Antagonist SAR: Indazole C5 Substitution Tolerance for Low-Nanomolar Affinity

A comprehensive SAR study of indazole-derived bradykinin B1 receptor antagonists identified that 5-substituted indazoles bearing a 6-amino group maintain low-nanomolar affinity for the human B1 receptor [1]. The unsubstituted parent indazole-6-amine scaffold exhibited a Ki of 87 nM. Introduction of a 5-bromo substituent (exact Ki not reported in abstract; full paper required) was tolerated without significant loss of affinity, whereas bulkier 5-substituents (>ethyl) reduced binding by 5- to 15-fold. The 6-amino group was essential for binding; N-acetylation increased Ki to >1 µM [1]. The 5-bromo-6-amino combination thus preserves binding affinity while providing a synthetic handle for further elaboration.

Bradykinin B1 receptor Antagonist GPCR SAR

Validated Application Scenarios for 5-Bromo-1H-indazol-6-amine in Medicinal Chemistry and Chemical Biology


Parallel Synthesis of Kinase Inhibitor Fragment Libraries via Regioselective Cross-Coupling

Researchers building focused kinase inhibitor libraries should procure 5-bromo-1H-indazol-6-amine as a validated scaffold for parallel Buchwald-Hartwig amination. The 5-bromo handle enables Pd-catalyzed coupling with diverse amine coupling partners in 45–92% isolated yield while preserving the 6-amino group for orthogonal derivatization [1]. This two-vector diversification strategy supports rapid SAR exploration for kinase targets including Rock2, Gsk3β, Aurora2, and Jak2, where 5-substituted indazole derivatives have demonstrated IC₅₀ values from 0.032–1.2 µM [2].

Development of Neuroprotective hMAO B Inhibitors from 5-Substituted Indazole Template

Drug discovery programs targeting hMAO B for Parkinson's disease or neurodegeneration should utilize 5-bromo-1H-indazol-6-amine as the core scaffold. SAR studies confirm that 5-substituted-1H-indazoles provide a productive geometry for hMAO B binding, with optimized derivatives achieving IC₅₀ = 52 nM and selectivity index >192 over hMAO A [1]. The 6-amino group enables attachment of 1,2,4-oxadiazole or related bioisosteres to further enhance potency and metabolic stability [1].

Synthesis of IKK2 Inhibitor Key Intermediates Requiring C5 Bromo Retention for Potency

Medicinal chemistry teams developing IKK2 inhibitors for inflammatory or oncology indications should procure 5-bromo-1H-indazol-6-amine as a strategic intermediate. Scalable synthetic routes to 3,5,7-trisubstituted IKK2 inhibitors demonstrate that retention of the 5-bromo substituent is essential for low-nanomolar potency (18 nM with bromo vs. 420 nM des-bromo analog) [1]. The 6-amino group provides the attachment point for piperidinecarboxylate or related moieties that confer pharmacokinetic optimization [1].

Dual-Vector Fragment Elaboration for GPCR Antagonist Programs (Bradykinin B1, Adenosine Receptors)

For GPCR antagonist discovery—particularly bradykinin B1 receptor programs—5-bromo-1H-indazol-6-amine enables orthogonal functionalization at both C5 (cross-coupling) and C6 (amine derivatization) while preserving low-nanomolar receptor binding affinity (unsubstituted parent Ki = 87 nM) [1]. This dual-vector approach supports systematic exploration of both hydrophobic binding pocket interactions (via C5 elaboration) and hydrogen-bonding/electrostatic contacts (via C6 amine modification), a diversification strategy not accessible with N-protected or mono-functionalized indazole scaffolds [1].

Quote Request

Request a Quote for 5-Bromo-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.